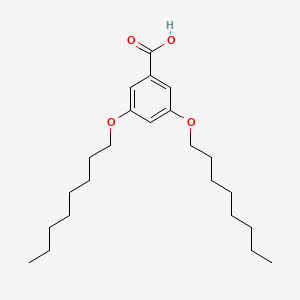

3,5-Bis(octyloxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 3,5-Bis(octyloxy)benzoic acid are not available, related compounds have been synthesized through various methods. For instance, hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid, 3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid (H3(bcbob)), at different pH values were carried out, producing four new bcbob-based 3-D coordination polymers .Aplicaciones Científicas De Investigación

Coordination Polymers

3,5-Bis(octyloxy)benzoic acid is used in the synthesis of coordination polymers . Coordination polymers are a subclass of coordination complexes that possess unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .

Photocatalysis

The coordination polymers synthesized using 3,5-Bis(octyloxy)benzoic acid exhibit optical semiconducting behavior and are used as photocatalysts for the photodecomposition of antibiotics . For instance, one of the coordination polymers exhibited an impressive 91.93% degradation of nitrofurazone (an antibiotic) within 60 minutes .

Phase Behavior Analysis

The compound p-n-Octyloxy Benzoic acid (OOBA), which is related to 3,5-Bis(octyloxy)benzoic acid, has been studied for its interaction energies both in vacuum and in a polar aprotic solvent dimethylformamide (DMF) for different modes of interaction . This analysis helps in understanding the phase behavior and phase stability of OOBA .

Thermodynamic Studies

The thermodynamic properties of p-n-Octyloxy Benzoic acid (OOBA) have been studied using a statistical thermodynamic approach . This includes the calculation and analysis of Helmholtz free energies and entropies to establish the phase behavior and phase stability of OOBA .

Molecular Geometry Analysis

The molecular geometry of p-n-Octyloxy Benzoic acid (OOBA) has been generated based on published crystallographic data . This helps in understanding the long-range intermolecular interactions governed by modified Rayleigh–Schrodinger perturbation theory and multicentered-multipole expansion method .

Short-range Interactions

Short-range interactions of p-n-Octyloxy Benzoic acid (OOBA) have been treated by a 6-exponential potential function . This analysis is crucial for understanding the behavior of the compound at a molecular level .

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function and activity .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets in a variety of ways, such as hydrogen bonding and π⋯π stacking interaction .

Biochemical Pathways

Benzoic acid derivatives are often involved in a wide range of biochemical processes, including sensing and photocatalysis .

Pharmacokinetics

It’s known that benzoic acid derivatives can be metabolized in the liver and excreted as hippuric acid .

Result of Action

It’s known that benzoic acid derivatives can have a wide range of effects, including antimicrobial activity and the ability to bind amino acids .

Action Environment

The action, efficacy, and stability of 3,5-Bis(octyloxy)benzoic acid can be influenced by various environmental factors. For example, it’s known that benzoic acid derivatives can degrade under sunlight or ultraviolet light exposure .

Propiedades

IUPAC Name |

3,5-dioctoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTPNZPXBSQFKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607226 |

Source

|

| Record name | 3,5-Bis(octyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(octyloxy)benzoic acid | |

CAS RN |

87963-85-7 |

Source

|

| Record name | 3,5-Bis(octyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Ethoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B1369414.png)